3-((3-Bromo-5-methylphenoxy)methyl)azetidine hydrochloride
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Overview
Description
3-((3-Bromo-5-methylphenoxy)methyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
The synthesis of 3-((3-Bromo-5-methylphenoxy)methyl)azetidine hydrochloride typically involves the reaction of 3-bromo-5-methylphenol with an appropriate azetidine precursor under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
3-((3-Bromo-5-methylphenoxy)methyl)azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-((3-Bromo-5-methylphenoxy)methyl)azetidine hydrochloride has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting central nervous system disorders.
Material Science: It is used in the development of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((3-Bromo-5-methylphenoxy)methyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s azetidine ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological targets . These interactions can modulate the activity of enzymes or receptors, leading to the desired therapeutic or material properties.
Comparison with Similar Compounds
Similar compounds to 3-((3-Bromo-5-methylphenoxy)methyl)azetidine hydrochloride include other azetidine derivatives, such as:
- 3-((3-Chloro-5-methylphenoxy)methyl)azetidine hydrochloride
- 3-((3-Fluoro-5-methylphenoxy)methyl)azetidine hydrochloride
- 3-((3-Iodo-5-methylphenoxy)methyl)azetidine hydrochloride
These compounds share the azetidine core structure but differ in the substituents on the phenoxy group. The uniqueness of this compound lies in the presence of the bromine atom, which can impart distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-[(3-bromo-5-methylphenoxy)methyl]azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c1-8-2-10(12)4-11(3-8)14-7-9-5-13-6-9;/h2-4,9,13H,5-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDFDAYUDOVSON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)OCC2CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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